N-Amyl-N-methylnitrosamine

概要

説明

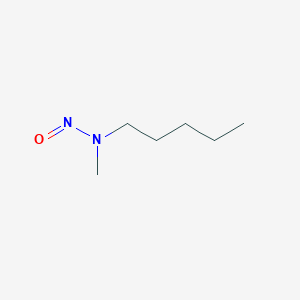

N-Amyl-N-methylnitrosamine (AMN; CAS 13256-07-0) is a nitrosamine compound with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol. Structurally, it consists of a methyl group and a pentyl (amyl) group bonded to a nitrosamine backbone (SMILES: CCCCCN(C)N=O) . AMN is recognized as a potent esophageal carcinogen in experimental models, particularly in rodents. It has been extensively used to study esophageal squamous cell carcinoma (ESCC) pathogenesis, often in combination with tumor-promoting agents like 12-O-tetradecanoylphorbol-13-acetate (TPA) or under conditions mimicking alkaline reflux post-gastrectomy .

Mechanism of Action: AMN requires metabolic activation by cytochrome P450 enzymes to generate reactive alkylating species, which form DNA adducts, leading to mutations and carcinogenesis. Its organ specificity for the esophagus is influenced by factors such as localized exposure (e.g., oral administration) and synergistic interactions with promoters like TPA .

準備方法

Synthetic Routes and Reaction Conditions: N-Amyl-N-methylnitrosamine can be synthesized through the nitrosation of secondary amines. One practical method involves using a nitrosonium ion source, such as the [NO+·Crown·H(NO3)2-] complex, under mild and homogeneous conditions . This method ensures efficient nitrosation with good solubility in dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the nitrosation of secondary amines using nitrosating agents like sodium nitrite in acidic conditions. The process requires careful control of temperature and pH to ensure the desired product’s purity and yield.

化学反応の分析

Types of Reactions: N-Amyl-N-methylnitrosamine primarily undergoes nitrosation reactions. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nitrosation: Sodium nitrite in acidic conditions.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitrosation typically yields nitrosamines, while oxidation and reduction can lead to various amine derivatives.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : 130.19 g/mol

- CAS Number : 13256-07-0

NAMN is characterized by its nitroso group attached to a secondary amine, which contributes to its reactivity and biological activity. Its structure allows it to participate in various chemical reactions, making it a subject of interest in synthetic organic chemistry as well.

Carcinogenicity Studies

NAMN has been primarily studied for its carcinogenic effects, particularly in animal models. Research indicates that it is a potent esophageal carcinogen, with several studies demonstrating tumor formation upon exposure:

- Animal Studies : A significant number of experiments have shown that NAMN induces tumors in the esophagus and other organs when administered to rats and hamsters. For instance, studies indicated that mucosal flux of NAMN through the rat esophagus was significantly correlated with its carcinogenicity, suggesting that absorption through the mucosal layer plays a critical role in its cancer-promoting effects .

Mechanistic Studies

Understanding the mechanisms by which NAMN exerts its carcinogenic effects is crucial for developing preventive strategies:

- Genotoxicity : NAMN has been shown to form DNA adducts, leading to mutations that can initiate cancer development. Research indicates that metabolic activation by cytochrome P450 enzymes is essential for its activity, highlighting the importance of metabolic pathways in its toxicity .

- Cell Proliferation : Studies evaluating cell proliferation in gastrointestinal organs after exposure to NAMN have shown significant changes compared to control groups, indicating its role as a promoter of cell growth and tumorigenesis .

Toxicological Assessments

The toxicological profile of NAMN has been assessed through various routes of exposure:

- Oral Exposure : Research involving repeated oral administration of NAMN has demonstrated adverse effects on survival rates and organ health in animal models. These studies are critical for understanding the risks associated with dietary or environmental exposure to nitrosamines .

Environmental and Public Health Implications

Given the widespread occurrence of nitrosamines in various environments (e.g., food products, personal care items), understanding NAMN's behavior and effects is vital for public health:

- Contamination Studies : Research has focused on the detection and remediation of nitrosamines like NAMN in water supplies and consumer products. The presence of these compounds raises concerns about their potential health impacts on populations exposed through contaminated sources .

Case Study 1: Esophageal Carcinogenesis

In a study investigating the diffusion rates of various nitrosamines through rat esophagus tissues, NAMN exhibited high mucosal flux rates, correlating with its strong carcinogenic potential. The study utilized side-by-side diffusion apparatuses to measure flux rates over time, providing insights into how dietary intake could lead to esophageal cancer development .

Case Study 2: Genotoxic Mechanisms

A series of experiments demonstrated that NAMN forms reactive DNA adducts leading to mutations. These findings were supported by genotoxicity assays showing that all tested NMAs (including NAMN) induced mutations in bacterial systems, reinforcing their potential as carcinogens through DNA damage mechanisms .

作用機序

The carcinogenicity of N-Amyl-N-methylnitrosamine is primarily due to its metabolism in the liver by the enzyme cytochrome P450 2A6. This enzyme converts the compound into reactive intermediates that can form DNA adducts, leading to mutations and cancer development . The primary molecular target is DNA, and the pathway involves the formation of diazonium ions that alkylate DNA bases, causing genetic damage .

類似化合物との比較

Comparison with Similar Nitrosamine Compounds

Structural and Chemical Properties

Nitrosamines share the general structure R₁N–N=O–R₂, where R₁ and R₂ are alkyl or aryl groups. Variations in these substituents significantly alter their chemical reactivity, metabolic pathways, and carcinogenic profiles.

Carcinogenic Potency and Organ Specificity

- AMN: Induces esophageal squamous cell carcinoma in rats, particularly under alkaline reflux conditions or with TPA co-administration. Tumor incidence increases from 40% (AMN alone) to >70% (AMN + TPA) .

- NDMA: Primarily hepatotoxic, causing hepatocellular carcinoma in rodents. Also linked to lung adenomas and thymic lymphomas in mice .

- NMEA: Limited data suggest carcinogenicity in the liver and esophagus, but potency is lower than NDMA .

- N-alpha-Acetoxymethyl-N-methylnitrosamine : Exhibits 10-fold higher mutagenicity than NDMA in Drosophila models due to bypassing metabolic activation steps .

Metabolic Activation and DNA Damage

- AMN : Metabolized to pentyl-diazonium ions , which alkylate DNA at guanine residues (e.g., O⁶-alkylguanine adducts). The longer alkyl chain may reduce systemic circulation, favoring localized esophageal damage .

- NDMA : Forms methyldiazonium ions , leading to widespread DNA methylation. Its small size facilitates systemic distribution, explaining liver dominance .

- NMEA: Generates ethyl-methyl-diazonium ions, causing mixed alkylation patterns.

Synergistic Effects with Tumor Promoters

- AMN + TPA: TPA enhances AMN-induced carcinogenesis by activating protein kinase C (PKC), promoting cell proliferation, and inhibiting apoptosis in esophageal epithelium .

- NDMA + Phenobarbital: Hepatic tumor promotion via cytochrome P450 induction, accelerating metabolic activation .

Species and Dose Sensitivity

- AMN : Effective in rats at low doses (0.003% in drinking water) with esophageal specificity .

- NDMA : Potent in mice (hepatomas in newborns) but less effective in adults .

- Methylnitrosourea : Direct-acting alkylating agent; induces thymic lymphomas in adult mice without requiring metabolic activation .

Research Implications and Regulatory Considerations

- AMN serves as a critical model for studying esophageal carcinogenesis, particularly in contexts like chronic alkaline reflux or chemical promotion .

- For example, the FDA mandates limits of <96 ng/day for NDMA in drugs .

- Gaps in Knowledge: Limited data exist on NMEA and structural analogs, highlighting the need for further toxicological profiling .

生物活性

N-Amyl-N-methylnitrosamine (NAMN) is a member of the N-nitrosamines class, which are well-known for their carcinogenic properties. This article explores the biological activity of NAMN, focusing on its mechanisms of action, toxicity, and relevant case studies.

Overview of this compound

NAMN is synthesized through the reaction of nitrites with amines, particularly in the presence of acidic conditions. It is structurally characterized by an amyl group and a methyl group attached to a nitrogen atom, making it a secondary amine derivative. The general formula for nitrosamines is , where and can be various alkyl groups.

Mechanisms of Carcinogenicity

The carcinogenicity of NAMN is primarily attributed to its ability to form DNA adducts, leading to mutations. The metabolic activation of NAMN involves cytochrome P450 enzymes, which convert it into reactive intermediates capable of alkylating DNA. This process is crucial for understanding its genotoxic effects.

Key Mechanisms:

- DNA Alkylation : NAMN forms stable adducts with DNA, disrupting normal cellular functions and leading to mutations.

- Genotoxicity : Studies indicate that NAMN exhibits genotoxic effects in various models, including bacterial and mammalian cells.

- Tumor Induction : In animal studies, NAMN has been shown to induce tumors in specific organs such as the esophagus and forestomach.

Acute Toxicity

The acute toxicity of NAMN has been assessed through various studies. The results indicate that its toxicity is influenced by factors such as polarizability and ionization potential.

| Study | Species | Route of Administration | Findings |

|---|---|---|---|

| Lijinsky et al. (1981) | Rats | Oral | Induced tumors in the forestomach |

| Reznik et al. (1975) | Rats | Subcutaneous | Observed significant tumor formation |

| Sewram et al. (2018) | Rats | Ingestion | Confirmed carcinogenic potential |

Case Studies

- Induction of Tumors in Rats : A study by Lijinsky et al. (1981) demonstrated that administration of NAMN via drinking water resulted in a high incidence of forestomach tumors in Fischer 344 rats. This study highlighted the compound's potent carcinogenic effects when exposed over an extended period.

- Mechanism Exploration : Research by Sewram et al. (2018) provided insights into the pathogenesis associated with NAMN-induced tumors, emphasizing the role of alkaline reflux in esophageal carcinogenesis.

- QSAR Models : Recent QSAR (Quantitative Structure-Activity Relationship) studies have aimed to predict the acute toxicity of NAMN and similar compounds based on their structural characteristics. These models have shown promising results in correlating chemical structure with biological activity.

Summary of Findings

The biological activity of this compound underscores its significant carcinogenic potential through mechanisms involving DNA damage and mutation induction. The evidence from various studies supports its classification as a potent genotoxic agent with serious implications for human health.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting N-amyl-N-methylnitrosamine in complex matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) are preferred due to their high sensitivity and selectivity. LC-MS/MS is optimal for thermally labile compounds to avoid degradation during inlet heating in GC systems . For GC-MS/MS, ensure inlet temperatures are minimized to prevent in situ nitrosamine formation. Internal standards (e.g., isotopically labeled analogs) should be used to correct for matrix effects and recovery variations .

Q. How can researchers mitigate contamination risks during sample preparation for nitrosamine analysis?

Answer: Use nitrosamine-free solvents, avoid rubber/elastomeric materials in labware, and employ rigorous blank controls. Cross-contamination from gloves or membranes can be minimized by using nitrile gloves and pre-washed PTFE filters. In situ nitrosation during analysis is reduced by adding inhibitors like ascorbic acid or maintaining acidic conditions .

Q. What experimental models are validated for studying this compound carcinogenicity?

Answer: Rodent models, particularly rats, are widely used. For esophageal carcinogenesis studies, oral administration via drinking water or gavage at doses ≥10 mg/kg body weight induces squamous cell carcinoma within 6–12 months. Histopathological evaluation should follow OECD Guideline 451, with endpoints including tumor incidence, latency, and molecular markers (e.g., p53 mutations) .

Advanced Research Questions

Q. How can conflicting data on nitrosamine recovery rates in different matrices be resolved?

Answer: Matrix effects (e.g., lipid content in biological samples) can artificially lower recovery. Use matrix-matched calibration curves and standard addition methods to improve accuracy. For example, spiking known concentrations into homogenized tissue samples and comparing extraction efficiencies across protocols (e.g., SPE vs. LLE) can identify optimal workflows .

Q. What mechanistic insights explain this compound’s organ-specific carcinogenicity?

Answer: Metabolic activation via cytochrome P450 enzymes (e.g., CYP2E1) generates reactive alkyldiazonium ions, which alkylate DNA bases (e.g., O⁶-methylguanine in esophageal tissue). Species- and tissue-specific differences in DNA repair efficiency (e.g., O⁶-alkylguanine-DNA alkyltransferase activity) further modulate carcinogenic potential. In vitro models using primary esophageal epithelial cells can validate metabolic pathways .

Q. What strategies prevent N-nitrosamine formation during synthesis of amine-containing compounds?

Answer:

- Process Design: Avoid secondary/tertiary amines and nitrosating agents (e.g., nitrites) in reaction steps. Replace sodium nitrite with safer alternatives (e.g., ascorbate) in acidic conditions .

- Inhibitors: Add antioxidants (e.g., α-tocopherol) or scavengers (e.g., ammonium sulfamate) to quench nitrosating species .

- Analytical Controls: Monitor intermediates for nitrosatable amines using HPLC-UV with post-column derivatization (e.g., Griess reagent) .

Q. Methodological Considerations

Q. How should researchers design studies to evaluate this compound’s dose-response relationship?

Answer: Use a log-linear dose range (e.g., 0.1–100 mg/kg) in rodent bioassays, with ≥50 animals per group for statistical power. Include positive controls (e.g., N-nitrosodiethylamine) and negative controls (vehicle-only). Longitudinal sampling of blood/tissue for pharmacokinetic analysis (e.g., AUC, Cmax) ensures dose proportionality .

Q. What analytical criteria distinguish true this compound peaks from interferents in GC-MS/MS?

Answer: Use high-resolution accurate mass (HRAM) systems to achieve mass accuracy <5 ppm. Confirm peaks via:

- Retention Time: Match with certified reference standards (±2% deviation).

- Fragmentation Patterns: Compare MS/MS spectra to libraries (e.g., NIST) or synthetic standards.

- Isotopic Ratios: Verify ¹³C/¹²C and ¹⁵N/¹⁴N isotopic distributions .

Q. Data Interpretation and Reporting

Q. How should researchers address discrepancies in reported carcinogenic potency across studies?

Answer: Variability often arises from differences in exposure routes, species/strain sensitivity, or analytical methods. Conduct meta-analyses using standardized metrics (e.g., TD₅₀ values from the Carcinogenic Potency Database). Sensitivity analyses should adjust for confounding factors (e.g., co-exposure to other carcinogens) .

Q. What quality controls are critical for publishing nitrosamine data in regulatory contexts?

Answer:

- Method Validation: Include precision (RSD <15%), accuracy (80–120% recovery), and LOD/LOQ (≤1 ppb) per ICH Q2(R1).

- Documentation: Provide raw chromatograms, mass spectra, and batch-specific COAs for reference standards .

- Cross-Validation: Compare results with orthogonal methods (e.g., LC-MS/MS vs. GC-HRMS) .

特性

IUPAC Name |

N-methyl-N-pentylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-4-5-6-8(2)7-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFCDINBDBFFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157617 | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-07-0 | |

| Record name | N-Methyl-N-nitroso-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-AMYL-N-METHYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9D5PXJ785 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。